(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile
Description
(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile is a structurally complex compound characterized by a benzhydryl-substituted piperazine core, a thiophene moiety, and a propenenitrile chain with stereospecific (Z)-configuration.
Synthetic routes involve amidation and coupling reactions, as evidenced by analogous compounds in the Marine Drugs 2012 studies. For example, intermediates like 6-Azido-N-(4-(3-azidopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide (6a) are synthesized via copper-catalyzed azide-alkyne cycloaddition or amidation steps, followed by purification via flash chromatography .
Properties
IUPAC Name |
(Z)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c26-19-22(18-23-12-7-17-30-23)25(29)28-15-13-27(14-16-28)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17-18,24H,13-16H2/b22-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFLVUCTZQFXJG-PYCFMQQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=CC4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CS4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions.
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through cyclization of suitable precursors.
Coupling Reactions: The final step involves coupling the piperazine, benzhydryl, and thiophene moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with piperazine and thiophene moieties are often investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and thiophene moiety could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 2: NMR Chemical Shift Comparison (δ, ppm)
Research Findings and Implications
- Structural Flexibility : The benzhydrylpiperazine core allows for modular substitution, enabling tuning of lipophilicity and steric bulk for target engagement .
- Limitations : The absence of explicit biological data for the target compound limits direct pharmacological comparisons. Analogs like 8a and 8b demonstrate guanidinium-driven solubility challenges, suggesting the target compound’s nitrile group may improve bioavailability .
Biological Activity
(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile is a compound of interest due to its potential biological activities. It contains a piperazine moiety, which is known for its diverse pharmacological effects, and a thiophene ring that contributes to its chemical reactivity and biological interactions. This article examines the synthesis, mechanism of action, and biological activities of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : The piperazine ring is synthesized through cyclization reactions starting from suitable precursors.
- Introduction of the Benzhydryl Group : This is achieved via nucleophilic substitution reactions.
- Formation of the Thiophene Moiety : The thiophene ring is constructed through cyclization of appropriate precursors.
- Coupling Reactions : The final product is formed by coupling the piperazine, benzhydryl, and thiophene components under specific conditions.
The biological activity of this compound may involve interactions with various molecular targets such as enzymes or receptors. The presence of the piperazine and thiophene moieties can influence binding affinity and specificity, potentially modulating the activity of these targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Anti-inflammatory Activity
A related compound with a benzhydryl piperazine structure demonstrated significant inhibition of COX-2 and 5-LOX enzymes, with IC50 values indicating potent anti-inflammatory effects. For instance, one derivative showed an IC50 value of 0.25 μM for COX-2 inhibition, outperforming existing standards like celecoxib .
Anticancer Potential
Piperazine derivatives have been investigated for their anticancer properties. In vitro studies indicated that certain derivatives effectively reduced cell proliferation in human cancer cell lines such as A549 and MIA-PaCa-2. These findings suggest that this compound may also possess anticancer properties .
Table 1: Summary of Biological Activities
Case Studies
Several studies highlight the potential applications of compounds containing piperazine and thiophene structures:
- Inhibition Studies : One study focused on synthesizing a series of benzhydrylpiperazine-based compounds, evaluating their inhibitory effects on COX enzymes. The most active compound showed significant anti-inflammatory responses in vivo models .
- Cancer Cell Proliferation : Another investigation explored the anticancer potential of piperazine derivatives against various human cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
